5-bromo-5H-1,7-naphthyridin-8-one
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Overview
Description
5-Bromo-5H-1,7-naphthyridin-8-one is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-5H-1,7-naphthyridin-8-one typically involves the bromination of 1,7-naphthyridin-8-one. One common method is the reaction of 1,7-naphthyridin-8-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5H-1,7-naphthyridin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl or alkyl halides.
Major Products Formed
The major products formed from these reactions include substituted naphthyridines, naphthyridine N-oxides, dihydronaphthyridines, and various coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
5-Bromo-5H-1,7-naphthyridin-8-one has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5-bromo-5H-1,7-naphthyridin-8-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and the naphthyridine core play crucial roles in its interaction with biological molecules, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Known for its anticancer and anti-HIV properties.
1,8-Naphthyridine: Used in the treatment of bacterial infections and as ligands in coordination chemistry.
1,5-Naphthyridine: Exhibits a variety of biological activities, including antimicrobial and anti-inflammatory effects
Uniqueness
5-Bromo-5H-1,7-naphthyridin-8-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex and biologically active molecules .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
5-bromo-5H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-11-8(12)7-5(6)2-1-3-10-7/h1-4,6H |
InChI Key |
GAVUBDLXJFIROH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=CC2Br)N=C1 |
Origin of Product |
United States |
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